Atorvastatin Lactam Phenanthrene Calcium Salt Atorvastatin Lactam Phenanthrene Calcium Salt Atorvastatin Lactam Phenanthrene Calcium Salt is Atorvastatin impurity and a stable Atorvastatin formulation.
Brand Name: Vulcanchem
CAS No.: 148127-12-2
VCID: VC0194397
InChI: InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1
SMILES: CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2]
Molecular Formula: C33H32FN2O6Ca1/2
Molecular Weight: 591.67

Atorvastatin Lactam Phenanthrene Calcium Salt

CAS No.: 148127-12-2

Impurities

VCID: VC0194397

Molecular Formula: C33H32FN2O6Ca1/2

Molecular Weight: 591.67

Purity: > 95%

Atorvastatin Lactam Phenanthrene Calcium Salt - 148127-12-2

CAS No. 148127-12-2
Product Name Atorvastatin Lactam Phenanthrene Calcium Salt
Molecular Formula C33H32FN2O6Ca1/2
Molecular Weight 591.67
IUPAC Name calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate
Standard InChI InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1
SMILES CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2]
Appearance Off-White to Light Brown Solid
Melting Point >160°C
Description Atorvastatin Lactam Phenanthrene Calcium Salt is Atorvastatin impurity and a stable Atorvastatin formulation.
Purity > 95%
Quantity Milligrams-Grams
Synonyms Atorvastatin Lactam Phenanthrene Calcium Salt Impurity (mixture of diastereomers); [3R-[1(βR*,δR*),3R*]]-9-Fluoro-2,3-dihydro-β,δ-dihydroxy-3-(1-methylethyl)- 2-oxo-3-[(phenylamino)carbonyl]-1H-dibenz[e,g]indole-1-heptanoic Acid Calcium Salt
PubChem Compound 71313520
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator